N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide
Description
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide is a benzamide derivative featuring a quinoline-8-sulfonamido substituent at the para position of the benzamide core and a 2,5-dimethylphenyl group as the N-substituent. This compound is structurally characterized by its planar aromatic systems (benzamide and quinoline) and sulfonamide linkage, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-16-8-9-17(2)21(15-16)26-24(28)19-10-12-20(13-11-19)27-31(29,30)22-7-3-5-18-6-4-14-25-23(18)22/h3-15,27H,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIWHKMQPBNHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinoline ring, a sulfonamide moiety, and a dimethyl-substituted phenyl group, contributing to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonamide group is known for its interaction with enzyme active sites, leading to inhibition of catalytic activities. Notably, this compound has shown inhibitory effects on:
- Carbonic Anhydrases : These enzymes play a crucial role in maintaining acid-base balance and are implicated in various diseases including cancer.
- Proteases : The compound has been observed to inhibit proteases involved in viral replication processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against respiratory syncytial virus (RSV) and dengue virus protease.
| Compound | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | RSV | 10.5 | |
| Quinoline derivative X | Dengue NS2B-NS3 | 13.12 ± 1.03 |
Anticancer Activity
The anticancer properties of this compound have been explored through various studies that evaluate its effects on different cancer cell lines. It has shown promising cytotoxicity against several human cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung Cancer) | 18.7 | Inhibition of carbonic anhydrase activity |
Case Studies
- Study on Antiviral Activity : In a high-throughput screening for inhibitors against RSV, this compound exhibited an EC50 value of 10.5 µM, indicating significant antiviral potential compared to control compounds .
- Anticancer Efficacy : A comparative study involving multiple quinoline derivatives demonstrated that this compound had a notable effect on MCF-7 cells, leading to increased apoptosis rates as evidenced by flow cytometry analysis .
Scientific Research Applications
Anticancer Activity
Quinoline-8-sulfonamide derivatives, including N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide, have been studied for their anticancer properties. Research indicates that these compounds inhibit critical pathways involved in cancer cell proliferation.
- Mechanism of Action : These compounds often function by inhibiting enzymes such as ribonucleotide reductase, which is essential for DNA synthesis in rapidly dividing cancer cells .
- Case Studies : A study demonstrated that derivatives similar to this compound exhibited potent activity against various cancer cell lines, indicating their potential as lead compounds for developing new anticancer therapies .
Antiviral Properties
Recent studies have also highlighted the antiviral activities of quinoline derivatives. This compound may exhibit similar effects.
- Target Viruses : Research has shown that quinoline derivatives can inhibit the replication of viruses such as dengue and potentially others involved in respiratory infections .
- Mechanism : The antiviral activity is attributed to the ability of these compounds to interfere with viral entry or replication processes within host cells .
Other Therapeutic Applications
In addition to its anticancer and antiviral properties, this compound has been investigated for other therapeutic uses:
- Antimicrobial Activity : Some studies have reported that quinoline derivatives possess antibacterial and antifungal properties. They can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : There is emerging evidence suggesting that certain quinoline derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide with analogous benzamide derivatives, focusing on substituent variations and reported applications. Data is sourced from pesticide chemistry literature and structural analogs ():
| Compound Name | Key Substituents | Application/Use | Structural Differences vs. Target Compound |
|---|---|---|---|
| This compound | Quinoline-8-sulfonamido, 2,5-dimethylphenyl | Not explicitly stated (research compound) | Reference compound |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Ethoxymethoxy, 2,3-dichlorophenyl | Herbicide (cellulose biosynthesis inhibitor) | Replaces quinoline-8-sulfonamido with ethoxymethoxy; Cl substituents |
| N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride (BTS 27271) | Methylmethanimidamide, 2,4-dimethylphenyl | Plant growth regulator | Lacks sulfonamido-quinoline; features imidamide group |
| 2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) | Triazinylaminocarbonyl, chlorobenzenesulfonamide | Herbicide (acetolactate synthase inhibitor) | Replaces benzamide core with triazine-sulfonamide hybrid |
| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Pyridinecarboxamide, 2,4-difluorophenyl, trifluoromethylphenoxy | Herbicide (carotenoid biosynthesis inhibitor) | Replaces quinoline with pyridine; adds phenoxy substituent |
Key Observations:
Substituent Influence on Bioactivity: The quinoline-8-sulfonamido group in the target compound distinguishes it from analogs like etobenzanid (ethoxy substituent) and chlorsulfuron (triazine-sulfonamide). Quinoline derivatives are known for π-π stacking and metal-binding properties, which may enhance interactions with biological targets . Halogenated phenyl groups (e.g., Cl, F in etobenzanid and diflufenican) are common in pesticidal compounds for improved lipophilicity and target binding .
Functional Group Diversity: The sulfonamido linkage in the target compound is shared with chlorsulfuron but differs in orientation (quinoline vs. triazine). This may alter enzyme inhibition profiles . The absence of heterocyclic systems (e.g., pyridine in diflufenican) in the target compound suggests divergent mechanisms of action.
However, its quinoline moiety could expand utility into antimicrobial or anticancer research, areas where quinoline derivatives are well-studied .
Research Findings and Limitations
- Synthetic Feasibility: The compound’s synthesis likely involves sulfonamide coupling between 8-aminoquinoline and 4-chlorobenzoyl chloride, followed by N-arylation with 2,5-dimethylaniline—a route analogous to pesticidal benzamides .
- Knowledge Gaps: No biological activity data or stability studies for the target compound are available in the provided evidence. Comparisons rely on extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
